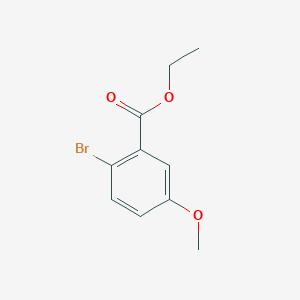

Ethyl 2-bromo-5-methoxybenzoate

Übersicht

Beschreibung

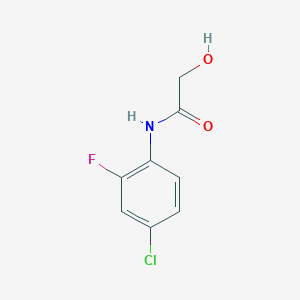

Ethyl 2-bromo-5-methoxybenzoate is a chemical compound used as a pharmaceutical intermediate . It is an ester and an ether, containing a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-5-methoxybenzoate includes a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-methoxybenzoate is a liquid at room temperature . It has a molecular weight of 259.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Triazoloquinoline Derivatives : Ethyl 2-bromo-5-methoxybenzoate was used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This compound was further modified to produce ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, demonstrating its utility in complex organic syntheses (Pokhodylo & Obushak, 2019).

Creation of Amino and Sulfonyl Derivatives : The compound was used to synthesize 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the production of amisulpride, a therapeutic drug. This process involved multiple steps, showcasing the compound's versatility in medicinal chemistry (Wang Yu, 2008).

Development of Pharmacologically Active Derivatives : Ethyl 2-bromo-5-methoxybenzoate was utilized in the synthesis of benzo[b]thiophen derivatives with potential pharmacological properties. These derivatives were further studied for their potential applications in medicinal chemistry (Chapman et al., 1971).

Role in Synthesizing Anticonvulsant Agents : It played a role in synthesizing various quinazolinone derivatives with anticonvulsant properties, indicating its importance in developing new therapeutic agents (Ugale et al., 2012).

In Phenanthrene Synthesis : The compound was integral in synthesizing effusol, a natural product isolated from Juncus effusus. The key step involved an intramolecular Ullmann reaction highlighting its role in natural product synthesis (Carvalho et al., 1984).

Eigenschaften

IUPAC Name |

ethyl 2-bromo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWUXGHDYGRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-5-methoxybenzoate | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)

![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2411790.png)

![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)

![2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2411795.png)